molecular formula C15H16N2O B2765227 2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile CAS No. 2490426-30-5

2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile

Cat. No. B2765227
CAS RN: 2490426-30-5
M. Wt: 240.306
InChI Key: FQEYZLZPHPLXEW-UHFFFAOYSA-N
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Description

2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile, also known as BOC-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BOC-3 belongs to the class of pyrrole compounds and has a unique molecular structure that makes it a promising candidate for various pharmacological studies.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing complex heterocyclic compounds derived from similar structural frameworks. For example, the synthesis and crystal structure determination of cyclohepta[b]pyridine-carbonitriles reveal insights into the molecular configuration and crystal packing, which are crucial for understanding the chemical reactivity and potential applications of these compounds in designing new materials or pharmaceuticals (Moustafa & Girgis, 2007).

Conducting Polymers

Derivatives of pyrrole, including those related to the specified compound, have been utilized in the synthesis of conducting polymers. These materials exhibit low oxidation potentials and high stability in their conducting form, making them suitable for electronic applications. The research demonstrates the potential of pyrrole derivatives in creating novel conducting materials with applications in electronics and nanotechnology (Sotzing et al., 1996).

Antioxidant Properties

The exploration of novel fused heterocyclic compounds based on tetrahydropyrimidine derivatives, which share a similar heterocyclic core to the specified compound, has shown promising antioxidant activities. This research contributes to the development of new antioxidants that could be beneficial in preventing oxidative stress-related diseases (Salem et al., 2015).

Cycloaddition Reactions

Cycloaddition reactions involving chromones and azomethine ylides have led to the synthesis of pyrrolidine derivatives, showcasing the synthetic versatility of pyrrole-based compounds. These reactions provide a pathway for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Sosnovskikh et al., 2014).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including those derived from pyrrolidine and thiazolo pyrrolidine benzimidazole, has been achieved through 1,3-dipolar cycloaddition reactions. These compounds exemplify the broad utility of pyrrole derivatives in generating diverse molecular architectures with potential biological and material applications (Poomathi et al., 2015).

properties

IUPAC Name

2-benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-10-15-7-6-14(18)13(15)9-17(11-15)8-12-4-2-1-3-5-12/h1-5,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYZLZPHPLXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CC2C1=O)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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